4-Bromo-N,N-diethyl-1-butanamine Hydrobromide

Catalog No.
S816859
CAS No.
856988-73-3
M.F
C8H19Br2N
M. Wt
289.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-N,N-diethyl-1-butanamine Hydrobromide

CAS Number

856988-73-3

Product Name

4-Bromo-N,N-diethyl-1-butanamine Hydrobromide

IUPAC Name

4-bromo-N,N-diethylbutan-1-amine;hydrobromide

Molecular Formula

C8H19Br2N

Molecular Weight

289.05 g/mol

InChI

InChI=1S/C8H18BrN.BrH/c1-3-10(4-2)8-6-5-7-9;/h3-8H2,1-2H3;1H

InChI Key

NGJQLNOUGAUWCD-UHFFFAOYSA-N

SMILES

CCN(CC)CCCCBr.Br

Canonical SMILES

CCN(CC)CCCCBr.Br

4-Bromo-N,N-diethyl-1-butanamine hydrobromide is a chemical compound categorized as an organic amine. It is characterized by the presence of a bromine atom at the fourth position of the butane chain, along with two diethyl groups attached to the nitrogen atom. The compound has a molecular formula of C8H19Br2NC_8H_{19}Br_2N and a molecular weight of approximately 289.051 g/mol . It is primarily known for its hydrobromide salt form, which enhances its stability and solubility in various solvents.

There is no current research available on the mechanism of action of this specific compound.

  • Bromide salts: Bromide salts can be irritating to the skin and eyes upon contact [].
  • Secondary amines: Secondary amines can have variable toxicity depending on the structure. It is advisable to handle with care and wear appropriate personal protective equipment (PPE) [].

The reactivity of 4-bromo-N,N-diethyl-1-butanamine hydrobromide can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Alkylation Reactions: The amine group can react with alkyl halides to form higher amines.
  • Formation of Salts: As a quaternary ammonium compound, it can form salts with various acids, enhancing its solubility.

Synthesis of 4-bromo-N,N-diethyl-1-butanamine hydrobromide typically involves:

  • Bromination of Diethylbutylamine: The starting material, diethylbutylamine, is subjected to bromination using bromine or another brominating agent.
  • Formation of Hydrobromide Salt: The resulting amine can be treated with hydrobromic acid to yield the hydrobromide salt.

These methods allow for the efficient production of the compound while maintaining high purity levels .

4-Bromo-N,N-diethyl-1-butanamine hydrobromide finds applications in several areas:

  • Research and Development: It serves as a reagent in organic synthesis and medicinal chemistry.
  • Pharmaceuticals: Potential use in drug development due to its amine properties.
  • Chemical Manufacturing: Utilized in the production of other chemical compounds or as an intermediate.

Interaction studies involving 4-bromo-N,N-diethyl-1-butanamine hydrobromide focus on its potential effects on biological systems. Preliminary findings suggest it may interact with neurotransmitter receptors, although specific studies are scarce. Understanding these interactions could pave the way for therapeutic applications or highlight safety concerns in pharmacology.

When comparing 4-bromo-N,N-diethyl-1-butanamine hydrobromide to similar compounds, several noteworthy examples include:

Compound NameStructure FeaturesUnique Aspects
N,N-DiethylbutylamineNo halogen substitutionMore basic due to lack of halogen
4-Chloro-N,N-diethyl-1-butanamineChlorine instead of bromineDifferent reactivity profile
N,N-Diethyl-3-bromopropanamineBromination at a different carbon positionAltered biological activity

4-Bromo-N,N-diethyl-1-butanamine hydrobromide is unique due to its specific bromination pattern and diethyl substitution, which may influence its chemical behavior and biological activity compared to these similar compounds .

Dates

Modify: 2023-08-16

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